(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone
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Overview
Description
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone is a chemical compound with a unique structure that includes a cyclohexanone ring substituted with a chloropropenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is a common starting material in organic synthesis.
Formation of the Chloropropenyl Group: The chloropropenyl group can be introduced through a reaction with an appropriate chlorinated reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanol: A reduced form of the compound with an alcohol group.
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone is unique due to its specific substitution pattern and the presence of both a chloropropenyl group and a methyl group on the cyclohexanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15ClO |
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Molecular Weight |
186.68 g/mol |
IUPAC Name |
(5R)-5-(3-chloroprop-1-en-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7-3-4-9(5-10(7)12)8(2)6-11/h7,9H,2-6H2,1H3/t7?,9-/m1/s1 |
InChI Key |
VCZILFYTCVKAQP-NHSZFOGYSA-N |
Isomeric SMILES |
CC1CC[C@H](CC1=O)C(=C)CCl |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)CCl |
Origin of Product |
United States |
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